2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride
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Overview
Description
2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride is a chemical compound with a molecular formula of C8H12N2O4S·HCl. This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid: Similar structure but lacks the sulfonyl group.
1-(1H-pyrazol-4-yl)ethanone: Contains a pyrazole ring but different functional groups.
Uniqueness
2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride is unique due to the presence of both the sulfonyl and acetic acid moieties, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H13ClN2O4S |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methylsulfonyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O4S.ClH/c1-2-10-4-7(3-9-10)5-15(13,14)6-8(11)12;/h3-4H,2,5-6H2,1H3,(H,11,12);1H |
InChI Key |
SGOLYTWLWYVLRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CS(=O)(=O)CC(=O)O.Cl |
Origin of Product |
United States |
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